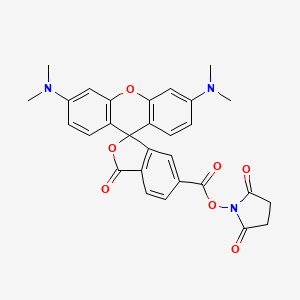

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester is a fluorescent dye commonly used in biochemical research. This compound is known for its ability to label proteins and other biomolecules, making it a valuable tool in various scientific applications. Its molecular formula is C29H25N3O7, and it has a molecular weight of 527.52 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester typically involves the reaction of 2-(6-Tetramethylrhodamine)carboxylic acid with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group reacts with primary amines to form stable amide bonds, which is the basis for its use in labeling proteins and other biomolecules .

Common Reagents and Conditions

Reagents: Primary amines, coupling reagents like DCC or EDC.

Conditions: Anhydrous solvents (DMF, DCM), inert atmosphere (nitrogen or argon), room temperature to slightly elevated temperatures.

Major Products

The major product of the reaction between this compound and a primary amine is a fluorescently labeled amide. This product retains the fluorescent properties of the original dye, making it useful for various analytical techniques .

Wissenschaftliche Forschungsanwendungen

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used in the synthesis of fluorescently labeled compounds for analytical purposes.

Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.

Medicine: Utilized in diagnostic assays and imaging techniques to track the presence and distribution of specific biomolecules.

Industry: Applied in the development of biosensors and other analytical devices.

Wirkmechanismus

The mechanism of action of 2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester involves the formation of a stable amide bond between the ester group and a primary amine on the target molecule. This reaction is facilitated by the presence of a coupling reagent, which activates the ester group, making it more reactive towards nucleophilic attack by the amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorescein Isothiocyanate (FITC): Another commonly used fluorescent dye for labeling biomolecules.

Alexa Fluor Dyes: A series of fluorescent dyes with varying spectral properties.

Cy3 and Cy5 Dyes: Fluorescent dyes used in various biological assays.

Uniqueness

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester is unique due to its high fluorescence intensity and stability. It provides a reliable means of labeling biomolecules without significantly altering their biological activity. Its spectral properties also make it suitable for use in a wide range of fluorescence-based techniques .

Biologische Aktivität

2-(6-Tetramethylrhodamine)carboxylic Acid N-Hydroxysuccinimide Ester, commonly referred to as Tetramethylrhodamine succinimidyl ester (TMRE), is a fluorescent compound extensively utilized in biochemical research for labeling and detecting biomolecules such as proteins and enzymes. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C29H25N3O7

- Molecular Weight : 527.52 g/mol

- Absorption Maximum : 535 nm

- Emission Maximum : 605 nm

TMRE is characterized by its vibrant fluorescence, which makes it suitable for various applications in fluorescence microscopy and flow cytometry. The compound's structure allows it to selectively modify sulfhydryl groups in proteins, facilitating the creation of fluorescently labeled biomolecules that can be tracked in biological assays.

TMRE primarily acts through the formation of covalent bonds with primary amines present in proteins. The N-hydroxysuccinimide (NHS) ester functionality reacts with amine groups to form stable amide bonds, effectively labeling the protein or enzyme with a fluorescent tag. This reaction is crucial for bioconjugation processes, enabling real-time monitoring of cellular activities.

Reaction Overview

- Covalent Bond Formation : The NHS ester reacts with primary amines to form stable amide bonds.

- Selective Labeling : TMRE selectively modifies sulfhydryl groups on enzymes, allowing researchers to monitor enzyme activity and localization effectively.

- Stability : The fluorescent label's stability allows for prolonged observation without significant signal loss over time .

Applications

TMRE has diverse applications across various fields:

- Biochemistry : Used for labeling proteins and nucleic acids, enabling visualization and tracking in biological systems.

- Cell Biology : Facilitates studies related to enzyme activity, protein interactions, and cellular localization.

- Diagnostics : Employed in diagnostic assays and imaging techniques to detect and monitor diseases.

- Biosensors : Integral in developing biosensors and other diagnostic tools .

Study 1: Fluorescent Labeling Techniques

A study demonstrated the effectiveness of TMRE in labeling proteins for fluorescence microscopy. The researchers highlighted that TMRE's ability to form stable covalent bonds with primary amines significantly improved the visualization of protein interactions within live cells.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| TMRE | C29H25N3O7 | Strong fluorescence; selective labeling of sulfhydryl groups |

| Fluorescein Isothiocyanate | C21H11N2O5S | Reactive towards amines; less stable than NHS esters |

| Alexa Fluor 488 | C27H31N3O7S | Bright fluorescence; different spectral properties |

Study 2: Enzyme Activity Monitoring

Another research effort focused on using TMRE to monitor enzyme activity in real-time. The study revealed that by labeling enzymes with TMRE, researchers could track changes in enzyme activity under various conditions, providing insights into enzyme kinetics and regulation mechanisms .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)37-24-15-18(31(3)4)7-10-21(24)29(20)22-13-16(5-8-19(22)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKNGXYHCROLAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858466 |

Source

|

| Record name | 1-{[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-41-9 |

Source

|

| Record name | 1-{[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.